(2E)-3-(furan-2-yl)-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one
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Overview
Description
The compound (2E)-3-(furan-2-yl)-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one is a complex organic molecule featuring a furan ring, a quinoline derivative, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated quinoline derivative.
Formation of the Propenone Moiety: The final step involves the Claisen-Schmidt condensation, where the furan-quinoline intermediate reacts with an appropriate aldehyde under basic conditions to form the propenone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.
Reduction: The propenone moiety can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Furanones or quinoline N-oxides.
Reduction: Alcohol derivatives of the propenone moiety.
Substitution: Halogenated or aminated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of novel organic compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery. Its structure suggests it could interact with biological targets, possibly serving as an inhibitor or modulator of specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the quinoline and furan rings suggests possible antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In materials science, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan and quinoline rings could facilitate binding to specific molecular targets, while the propenone moiety might participate in covalent interactions or redox reactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one: The parent compound.
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.
Furan Derivatives: Compounds such as furan-2-carboxaldehyde, used in various chemical syntheses.
Uniqueness
The unique combination of a furan ring, a quinoline derivative, and a propenone moiety in this compound sets it apart from other compounds
Properties
Molecular Formula |
C27H29NO2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C27H29NO2/c1-19-8-11-21(12-9-19)27(5)18-26(3,4)28(24-14-10-20(2)17-23(24)27)25(29)15-13-22-7-6-16-30-22/h6-17H,18H2,1-5H3/b15-13+ |
InChI Key |
CWGPHSVAIICYFE-FYWRMAATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2(CC(N(C3=C2C=C(C=C3)C)C(=O)/C=C/C4=CC=CO4)(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(N(C3=C2C=C(C=C3)C)C(=O)C=CC4=CC=CO4)(C)C)C |
Origin of Product |
United States |
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